Bentamapimod
Overview
Description
Mechanism of Action
Target of Action
Bentamapimod, also known as AS602801, is a potent, orally active, and selective inhibitor of c-Jun N-terminal kinases (JNKs) . JNKs are members of the mitogen-activated protein kinases (MAPK) family, which regulate many physiological processes including inflammatory responses, cell proliferation, differentiation, survival, and death . This compound specifically inhibits JNK-1, JNK-2, and JNK-3 with IC50 values of 80, 90, 230 nM respectively .
Mode of Action
This compound interacts with its targets, the JNK proteins, by inhibiting their activity. This inhibition blocks the phosphorylation of all JNK substrates, which can lead to changes in cellular processes such as T-lymphocyte proliferation and apoptosis .
Biochemical Pathways
The JNK pathway is activated in response to various stimuli, including inflammation, oxidative stress, infection, osmotic stress, DNA damage, or cytoskeletal changes . This activation occurs downstream of various receptors such as transforming growth factor-β (TGF-β), G-protein coupled receptors (GPCRs), tumor necrosis factor (TNF) receptors, Wnt receptors, and Toll receptor complex . By inhibiting JNKs, this compound can affect these pathways and their downstream effects.
Pharmacokinetics
It is known that this compound is orally active , suggesting that it has good bioavailability.
Result of Action
The inhibition of JNKs by this compound can lead to changes in cellular processes. For example, it has been shown to block T-lymphocyte proliferation and induce apoptosis . This suggests that this compound could have potential therapeutic effects in conditions where JNK activity is implicated, such as in inflammatory diseases and cancer .
Biochemical Analysis
Biochemical Properties
Bentamapimod is a potent inhibitor of c-Jun N-terminal kinases (JNKs), specifically JNK1 (MAPK8) and JNK2 (MAPK9) . JNKs are members of mitogen-activated protein kinases (MAPK) which regulate many physiological processes including inflammatory responses, cell proliferation, differentiation, survival, and death .
Cellular Effects
This compound has shown to have significant effects on various types of cells. It is able to block T-lymphocyte proliferation and induce apoptosis . In cancer stem cells, it has shown to reduce cell proliferation and increase apoptosis . In endometriotic lesions, it reduces inflammatory cytokines .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of JNKs. The activation of JNK required dual phosphorylation at its Try and Thr residues, which is mediated by MKK4 and MKK7 . This compound inhibits JNK-1, JNK-2, and JNK-3 with IC 50 values of 80, 90, 230 nM respectively .
Dosage Effects in Animal Models
In animal models, this compound has shown to induce regression of endometriotic lesions. Treatment of nude mice bearing xenografts biopsied from women with endometriosis with 30 mg/kg this compound caused 29% regression of lesion .
Metabolic Pathways
It is known that the drug acts as an inhibitor of JNKs, which are involved in many physiological processes .
Transport and Distribution
As an orally active drug, it is likely to be distributed throughout the body via the bloodstream .
Subcellular Localization
As a JNK inhibitor, it is likely to interact with these kinases at their sites of action within the cell .
Preparation Methods
Bentamapimod is synthesized through a series of chemical reactions that involve the formation of its core structure, followed by functional group modifications. The synthetic route typically involves the following steps:
Formation of the Core Structure: The core structure of this compound is formed through a series of condensation and cyclization reactions.
Functional Group Modifications: The core structure is then modified with various functional groups to enhance its biological activity and selectivity.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity.
Industrial production methods for this compound involve scaling up the synthetic route while ensuring consistent quality and yield. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Bentamapimod undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound, leading to different analogs with varying biological activities.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions are typically derivatives of this compound with altered biological properties .
Scientific Research Applications
Bentamapimod has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Bentamapimod is unique among JNK inhibitors due to its high selectivity and potency. Similar compounds include:
SP600125: A widely used JNK inhibitor with lower selectivity compared to this compound.
BI-78D3: Another JNK inhibitor that competes with this compound in terms of selectivity and potency.
JNK-IN-8: A covalent JNK inhibitor with a different mechanism of action compared to this compound.
This compound stands out due to its ability to selectively inhibit all three JNK isoforms (JNK-1, JNK-2, and JNK-3) with high potency, making it a valuable tool in both research and potential therapeutic applications .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-2-[2-[[4-(morpholin-4-ylmethyl)phenyl]methoxy]pyrimidin-4-yl]acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O2S/c26-15-20(24-28-22-3-1-2-4-23(22)33-24)21-9-10-27-25(29-21)32-17-19-7-5-18(6-8-19)16-30-11-13-31-14-12-30/h1-10,20H,11-14,16-17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPPIJCBCWUBNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)COC3=NC=CC(=N3)C(C#N)C4=NC5=CC=CC=C5S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401005116 | |
Record name | (1,3-Benzothiazol-2-yl)[2-({4-[(morpholin-4-yl)methyl]phenyl}methoxy)pyrimidin-4-yl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401005116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848344-36-5 | |
Record name | Bentamapimod [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848344365 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bentamapimod | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16851 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (1,3-Benzothiazol-2-yl)[2-({4-[(morpholin-4-yl)methyl]phenyl}methoxy)pyrimidin-4-yl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401005116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3H-Benzothiazol-2-ylidene)-[2-(4-morpholin-4-ylmethyl-benzyloxy)-pyrimidin-4-yl]-acetonitrile dimethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENTAMAPIMOD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TT3L4B4U0N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.